molecular formula C19H22N4O3 B029211 Gendenafil CAS No. 147676-66-2

Gendenafil

Cat. No.: B029211
CAS No.: 147676-66-2
M. Wt: 354.4 g/mol
InChI Key: YJBDHZKAVGNHET-UHFFFAOYSA-N
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Description

Gendenafil is a compound structurally related to Sildenafil, Tadalafil, and Vardenafil, which are well-known phosphodiesterase-5 (PDE5) inhibitors used to treat erectile dysfunction. This compound, like its analogs, functions by inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP) and promoting smooth muscle relaxation and blood flow in specific tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gendenafil involves multiple steps, starting with the alkylation of 2-hydroxybenzonitrile. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-temperature gas chromatography/mass spectrometry (HTGC/MS) is often employed for the rapid and accurate determination of the compound in pharmaceutical preparations. This method ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Gendenafil undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Gendenafil has a wide range of scientific research applications, including:

Mechanism of Action

Gendenafil exerts its effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of other PDE5 inhibitors like Sildenafil and Tadalafil .

Comparison with Similar Compounds

    Sildenafil: Known by its brand name Viagra, used to treat erectile dysfunction and pulmonary arterial hypertension.

    Tadalafil: Known by its brand name Cialis, used to treat erectile dysfunction and benign prostatic hyperplasia.

    Vardenafil: Known by its brand name Levitra, used to treat erectile dysfunction.

Comparison: Gendenafil shares a similar mechanism of action with these compounds but may differ in its pharmacokinetic properties, such as absorption rate, half-life, and bioavailability. These differences can influence the onset and duration of action, as well as the side effect profile .

Properties

IUPAC Name

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBDHZKAVGNHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163777
Record name Gendenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-66-2
Record name Gendenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gendenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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